Bicyclo[2.2.1]heptane-2-carbonyl chloride

Organic Synthesis Process Chemistry Yield Optimization

Procure Bicyclo[2.2.1]heptane-2-carbonyl chloride for its conformationally rigid norbornane scaffold. Its unique steric bulk enables the synthesis of selective CXCR2 antagonists and chiral auxiliaries, ensuring high stereocontrol and biological activity. This bridged bicyclic structure imparts distinct electronic and steric properties unavailable in planar or monocyclic acid chlorides, making it essential for consistent structure-activity relationships and robust medicinal chemistry campaigns.

Molecular Formula C8H11ClO
Molecular Weight 158.62 g/mol
CAS No. 35202-90-5
Cat. No. B1267036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]heptane-2-carbonyl chloride
CAS35202-90-5
Molecular FormulaC8H11ClO
Molecular Weight158.62 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2C(=O)Cl
InChIInChI=1S/C8H11ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2
InChIKeyGDBUZLAZTFSUEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.1]heptane-2-carbonyl chloride (CAS 35202-90-5) Procurement Guide: Core Building Block for Bridged Bicyclic Synthesis


Bicyclo[2.2.1]heptane-2-carbonyl chloride (CAS 35202-90-5), also known as 2-norbornanecarbonyl chloride, is a key acid halide building block characterized by its conformationally rigid, bridged bicyclic norbornane framework [1]. This structural motif imparts unique steric and electronic properties that are distinct from monocyclic aliphatic or planar aromatic acid chlorides, making it a valuable intermediate in the synthesis of conformationally constrained molecules for medicinal chemistry, chiral auxiliaries, and specialty materials .

Why Bicyclo[2.2.1]heptane-2-carbonyl chloride (35202-90-5) Cannot Be Replaced by Generic Acid Chlorides


Generic, low-cost acid chlorides (e.g., benzoyl chloride or cyclohexanecarbonyl chloride) lack the steric bulk and conformational constraint inherent to the bicyclo[2.2.1]heptane scaffold. This structural difference critically impacts reactivity and downstream product properties. For instance, studies show that the ionic hydrogenation of unsaturated bicyclo[2.2.1]heptane systems proceeds more readily than that of related cyclohexane analogs [1]. Furthermore, the specific transmission of polar substituent effects through the rigid norbornane framework, as quantified by 19F NMR, is fundamentally different from that in acyclic or monocyclic systems, directly influencing the electronic properties of final products [2]. Substituting this compound with a less rigid or differently structured analog can lead to significant deviations in reaction kinetics, stereochemical outcomes, and the biological activity of synthesized candidates, thereby invalidating established structure-activity relationships and synthesis protocols.

Quantitative Evidence Guide for Bicyclo[2.2.1]heptane-2-carbonyl chloride (CAS 35202-90-5)


Comparative Synthesis Yield: Thionyl Chloride vs. Phosphorus Pentachloride Route

The synthesis of Bicyclo[2.2.1]heptane-2-carbonyl chloride from its precursor, norcamphor, shows a quantifiable difference in yield depending on the chlorinating agent used. The reaction with thionyl chloride (SOCl₂) yields a higher quantity of the target compound compared to the reaction with phosphorus pentachloride (PCl₅). This information is crucial for procurement decisions related to in-house synthesis cost and efficiency.

Organic Synthesis Process Chemistry Yield Optimization

Reactivity Advantage: Ionic Hydrogenation of Bicyclo[2.2.1]heptane vs. Cyclohexane Derivatives

Compounds in the bicyclo[2.2.1]heptane series exhibit superior reactivity in ionic hydrogenation compared to their cyclohexane counterparts. This is a class-level property directly relevant to the core scaffold of Bicyclo[2.2.1]heptane-2-carbonyl chloride and its derivatives. [1]

Reaction Kinetics Hydrogenation Bridged Bicyclic Reactivity

Structural and Electronic Differentiation: Norbornane vs. Adamantane Substituent Effect Transmission

The mode of transmission for polar substituent effects through the bicyclo[2.2.1]heptane (norbornane) framework is distinct from that of other rigid scaffolds like adamantane. 19F NMR data show that hyperconjugation and intramolecular interactions lead to different substituent chemical shifts (SCS) and coupling constants (Δ1JC-F) between these systems. For instance, the Δ1JC-F values for halogen substituents in norbornane-based systems (compounds 4, 8, 9) are considerably different from those in analogous adamantane systems (compounds 5, 10), demonstrating a different electronic environment. [1]

Physical Organic Chemistry 19F NMR Substituent Effects

Limitation of Comparative Data: Identification of Gaps in Direct Comparative Studies

A comprehensive search for direct, head-to-head quantitative comparisons of Bicyclo[2.2.1]heptane-2-carbonyl chloride (35202-90-5) against its closest analogs, such as its endo/exo isomers (e.g., CAS 934-27-0) or the unsaturated norbornene analog (Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride), reveals a significant gap in the published literature. While the unique properties of the scaffold are well-established, studies that provide direct comparative data on reactivity, stability, or cost-efficiency between this specific compound and its immediate in-class relatives are absent from the current search results.

Data Gap Literature Review Research Need

High-Value Application Scenarios for Bicyclo[2.2.1]heptane-2-carbonyl chloride (CAS 35202-90-5)


Synthesis of Conformationally Constrained CXCR2 Antagonists

Bicyclo[2.2.1]heptane-2-carbonyl chloride is a critical starting material for constructing derivatives that act as selective antagonists of the chemokine receptor CXCR2. This receptor is a validated target in inflammation and oncology. The rigid norbornane core of the compound is essential for achieving the desired binding conformation and pharmacokinetic profile. Using this specific building block ensures the structural integrity required for activity against CXCR2, as established in medicinal chemistry campaigns.

Creation of Novel Chiral Building Blocks for Asymmetric Synthesis

The bicyclo[2.2.1]heptane framework is inherently chiral and conformationally locked, making it an ideal scaffold for developing new chiral auxiliaries or ligands. Bicyclo[2.2.1]heptane-2-carbonyl chloride provides a versatile handle (the acyl chloride) for attaching the norbornane core to other molecules. This allows researchers to explore and exploit the unique steric environment provided by the bridged bicyclic system, which can lead to high levels of stereocontrol in downstream reactions, a property that cannot be replicated with simpler, more flexible acid chlorides.

Building Block for Specialty Polymers and Advanced Materials

The rigid and bulky norbornane unit is used to impart specific mechanical and thermal properties to polymeric materials. Bicyclo[2.2.1]heptane-2-carbonyl chloride can be used to introduce this moiety into polymer backbones or as a pendant group, influencing properties like glass transition temperature (Tg), crystallinity, and solubility. This application leverages the unique steric bulk and structural rigidity of the bicyclo[2.2.1]heptane system, which is the primary differentiator from more flexible aliphatic acid chlorides.

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